Bovinic acid

Catalog No.
S620848
CAS No.
2540-56-9
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bovinic acid

CAS Number

2540-56-9

Product Name

Bovinic acid

IUPAC Name

(9Z,11E)-octadeca-9,11-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9-

InChI Key

JBYXPOFIGCOSSB-GOJKSUSPSA-N

SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Synonyms

(9Z,11E)-9,11-octadecadienoic acid, 9,11-isolinoleic acid, 9,11-linoleic acid, 9,11-linoleic acid, (E,E)-isomer, 9,11-linoleic acid, (E,Z)-isomer, 9,11-linoleic acid, (Z,E)-isomer, 9,11-linoleic acid, (Z,Z)-isomer, 9,11-linoleic acid, potassium salt, 9,11-octadecadienoate, 9,11-octadecadienoic acid, 9-cis-11-trans-octadecadienoic acid, c9t11 CLA, cis-9-trans-11-octadecadienoic acid, octadeca-9,11-dienoic acid, rumenic acid

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)O

Conjugated Linoleic Acid (CLA) and its Isomers:

Bovinic acid, also known as cis-9,trans-11-conjugated linoleic acid (CLA), is a specific isomer of CLA, a naturally occurring polyunsaturated fatty acid. CLA is found in various ruminant animals like cows, sheep, and goats, and exists in several isomeric forms, each with potentially different biological effects. Bovinic acid is the most studied and potentially beneficial isomer among them [].

Potential Anticancer Properties:

Several studies have investigated the potential anticancer properties of bovinic acid. In vitro and in vivo studies suggest that it may inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells [, , ]. These studies propose mechanisms like inducing cell death (apoptosis), inhibiting cell cycle progression, and reducing angiogenesis (formation of new blood vessels that nourish tumors) [, , ]. However, further research is needed to confirm these findings and understand the underlying mechanisms completely.

Antiatherogenic Effects:

Bovinic acid has also been studied for its potential antiatherogenic effects, meaning it might help prevent the formation of plaque buildup in arteries, a contributing factor to atherosclerosis. Studies suggest that bovinic acid may improve blood lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, and increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol []. However, the exact mechanisms and long-term effects of bovinic acid on cardiovascular health require further investigation.

Other Potential Applications:

In addition to the above, bovinic acid is being explored for its potential roles in various other areas, including:

  • Anti-inflammatory effects: Studies suggest bovinic acid might possess anti-inflammatory properties, potentially beneficial for conditions like inflammatory bowel disease and arthritis.
  • Body composition: Some studies have investigated the effects of bovinic acid on body composition, suggesting it might play a role in reducing body fat mass and increasing lean muscle mass. However, the results are inconsistent, and more research is needed to confirm these findings.

Bovinic acid, also known as rumenic acid, is a conjugated linoleic acid (CLA) primarily found in the fat of ruminants and dairy products. Its chemical formula is C18H32O2, and it has a molar mass of approximately 280.45 g/mol. Bovinic acid is characterized by its unique structure, specifically the cis-9, trans-11 configuration of its double bonds, which distinguishes it from other fatty acids. This compound is significant as it constitutes about 80% of the total CLA content in dairy products .

Research suggests bovinic acid may have various health benefits, although the exact mechanisms are still under investigation. Some proposed mechanisms include []:

  • Anti-cancer effects: Bovinic acid may influence cell growth and survival pathways, potentially inhibiting cancer cell proliferation [].
  • Anti-atherosclerotic effects: It might play a role in reducing cholesterol levels and inflammation, potentially contributing to heart health [].
, including:

  • Oxidation: Bovinic acid can be oxidized to form various metabolites, including conjugated fatty acids like conjugated octadecatrienoic acid.
  • Hydrogenation: It can undergo hydrogenation reactions, converting double bonds into single bonds under specific conditions.
  • Esterification: Bovinic acid can react with alcohols to form esters, which are important in the synthesis of biodiesel and other chemical products .

Bovinic acid exhibits various biological activities that contribute to its health benefits:

  • Antioxidant Properties: It has been shown to possess antioxidant effects, potentially reducing oxidative stress in cells.
  • Anti-carcinogenic Effects: Studies suggest that bovinic acid may reduce tumor incidence in animal models when chemically induced .
  • Metabolic Effects: It influences lipid metabolism and has been shown to be more readily oxidized than linoleic acid, indicating its role as an energy source in biological systems .

Bovinic acid is primarily synthesized in ruminants through the biohydrogenation of dietary polyunsaturated fatty acids in the rumen. The key steps include:

  • Dietary Intake: Ruminants consume polyunsaturated fatty acids from their diet.
  • Biohydrogenation: Microbial enzymes in the rumen convert these fatty acids into bovinic acid and other related compounds.
  • Enzymatic Conversion: Unsaturase enzymes play a crucial role in converting vaccenic acid to bovinic acid .

Bovinic acid has several applications:

  • Nutritional Supplements: Due to its health benefits, bovinic acid is often included in dietary supplements aimed at improving metabolic health.
  • Food Industry: It is used in dairy products for its flavor and health-promoting properties.
  • Cosmetics and Personal Care Products: Its antioxidant properties make it a candidate for inclusion in skincare formulations .

Research on bovinic acid interactions includes:

  • Metabolic Pathways: Studies have shown that bovinic acid interacts with various metabolic pathways, influencing lipid profiles in both animal and human studies.
  • Synergistic Effects with Other Fatty Acids: Bovinic acid may exhibit synergistic effects when combined with other fatty acids, enhancing their biological activities .

Bovinic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Linoleic AcidPolyunsaturated fatty acidContains two double bonds at positions 9 and 12
Vaccenic AcidMonounsaturated fatty acidPrecursor to bovinic acid; has a single double bond at position 11
Conjugated Linoleic Acid (other isomers)Various configurationsIncludes multiple isomers; bovinic acid is the predominant form
Arachidonic AcidPolyunsaturated fatty acidContains four double bonds; involved in inflammatory processes

Bovinic acid's unique cis-9, trans-11 configuration sets it apart from these compounds, particularly regarding its biological activity and health benefits .

Distribution in Ruminant-Derived Products

Concentration Variations in Dairy Sources

Bovinic acid concentrations in dairy products vary significantly based on animal species, lactation stage, and feeding regimens. In bovine milk, it constitutes approximately 0.3–0.6% of total fatty acids, while cheeses exhibit higher concentrations due to fat concentration during processing. For example, soft cheeses from cows, goats, and buffaloes show distinct profiles:

Cheese TypeBovinic Acid (% Total Fatty Acids)Key Dietary Influence
Cow Cheese0.8–1.2Grain supplementation
Goat Cheese0.6–0.9Pasture grazing
Buffalo Cheese0.4–0.7Indoor alfalfa diets

Data derived from grazing studies reveal that goats on pasture produce cheese with 84.9% rumenic acid (of total CLA), compared to 82.6% in hay-fed counterparts [6]. Similarly, cows supplemented with rice bran show a 31% increase in rumenic acid compared to control diets [5]. These variations highlight the interplay between animal husbandry practices and lipid composition.

Tissue Distribution Patterns

Bovinic acid is preferentially incorporated into adipose tissue and mammary glands. In bovines, mammary gland secretions contain 25% short- and medium-chain fatty acids, with rumenic acid synthesized de novo via fatty acid synthase (FASN) [4]. Adipose tissue, however, accumulates longer-chain fatty acids, reflecting tissue-specific enzymatic activity.

Ruminal Biohydrogenation Mechanisms

Microbial Ecosystem Involvement

Ruminal biohydrogenation of polyunsaturated fatty acids (PUFAs) is mediated by anaerobic bacteria, including Butyrivibrio fibrisolvens. These microbes convert linoleic acid (cis-9, cis-12 C18:2) to vaccenic acid (trans-11 C18:1), the immediate precursor of bovinic acid [1] [7]. A ruminal pH ≥6.0 optimizes this process, favoring microbial populations that avoid incomplete hydrogenation [6].

Intermediate Pathways in Biohydrogenation

The pathway proceeds via isomerization of linoleic acid to cis-9, trans-11 CLA (bovinic acid), followed by hydrogenation to vaccenic acid. Alternatively, a secondary pathway produces trans-10, cis-12 CLA under low-pH conditions, though this isomer is minimally represented in dairy fats [7].

Role of Butyrivibrio fibrisolvens in Synthesis

B. fibrisolvens strains express isomerases that catalyze the initial conversion of linoleic acid to bovinic acid. Genomic studies confirm that these bacteria dominate in pasture-fed ruminants, correlating with higher milk CLA levels [6].

Endogenous Synthesis in Mammals

Vaccenic Acid Conversion Pathways

In mammary tissues, Δ9-desaturase enzymes convert vaccenic acid to bovinic acid. This enzyme, encoded by the SCD1 gene, introduces a cis double bond at the 9th carbon, yielding the cis-9, trans-11 configuration [1] [4]. Up to 64% of rumenic acid in milk originates from this endogenous process, rather than direct ruminal output [7].

Tissue-Specific Synthetic Mechanisms

Mammary glands exhibit unique transcriptional regulation of lipogenic genes compared to adipose or liver tissues. For instance, FASN in mammary cells retains short-chain acyl chains during fatty acid elongation, favoring the synthesis of C4:0–C14:0 fatty acids alongside CLA [4]. This specialization explains the high bovinic acid content in milk fat.

Environmental and Dietary Influences on Production

Pasture grazing enhances bovinic acid synthesis by providing omega-3 fatty acids, which stimulate B. fibrisolvens activity. Conversely, high-grain diets reduce ruminal pH, shifting biohydrogenation toward trans-10 intermediates and decreasing CLA output [5] [6]. Supplementation with rice bran or sunflower oil increases milk CLA by 20–30%, demonstrating the potential for dietary manipulation to optimize bovinic acid levels [5] [7].

Physical Description

Solid

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 g/mol

Monoisotopic Mass

280.240230259 g/mol

Heavy Atom Count

20

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

UNII

46JZW3MR59

Other CAS

2540-56-9

Wikipedia

Rumenic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. Helen B. MacDonald, Journal of the Amer. College of Nutr., Vol 19, No. 90002, 111S-118S, 2000 2. M. Belury, Annual Review of Nutrition, July Vol.22, 505, 2002 3. Ilana Platt, Ahmed El-Sohemy, Lipids in Health and Disease, 8:15, 2009 4. S. Tricon, et al., The American Journal of Clinical Nutrition, 80:614, 2004

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